REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][CH:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14][CH2:13]1.C(N(CC)CC)C>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:12]2[CH2:17][CH2:16][CH:15]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:14][CH2:13]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
53.76 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
32.97 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water (2×500 ml), saturated brine (1×500 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residual solid was triturated in isohexane (500 ml) for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |